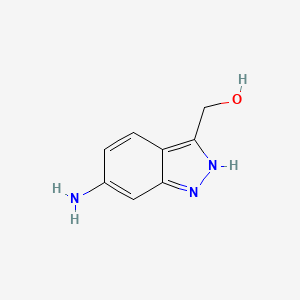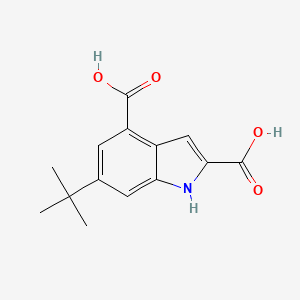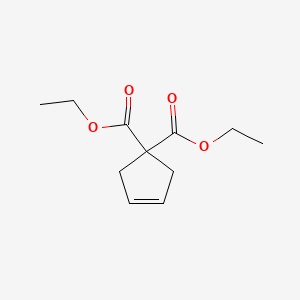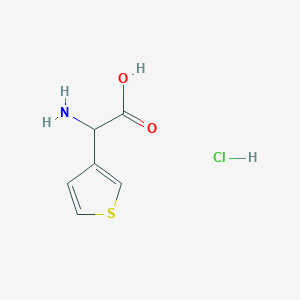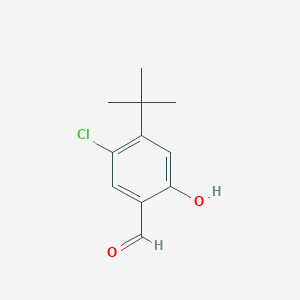
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative with a tert-butyl group and a chlorine atom as substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they provide insights into the chemistry of related tert-butyl substituted benzaldehydes and their derivatives, which can be useful in understanding the behavior of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde.
Synthesis Analysis
The synthesis of tert-butyl substituted benzaldehydes can be complex, involving multiple steps and various reagents. For instance, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been developed using the HBr-DMSO system as an effective oxidant, with an overall yield of 45% from 2-tert-butyl-p-cresol . This indicates that similar methodologies could potentially be applied to synthesize 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde, albeit with necessary modifications to introduce the chlorine substituent at the appropriate position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is crucial for their reactivity and physical properties. For example, the synthesis and misidentification of 4-tert-butyl-2,6-dinitrobenzaldehyde revealed the importance of correctly identifying the positions of substituents on the aromatic ring, as misidentification can lead to incorrect assumptions about the compound's properties . Therefore, the precise placement of the tert-butyl and chlorine substituents in 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde would significantly influence its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of tert-butyl substituted benzaldehydes can vary depending on the substituents and reaction conditions. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde can undergo anionic condensations in the presence of weak bases, leading to various products such as cinnamic acid derivatives . Similarly, 4-tert-butylcatechol undergoes electrochemical methoxylation to form methoxyquinone derivatives . These studies suggest that 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde may also participate in similar reactions, potentially leading to a range of derivatives depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted benzaldehydes are influenced by their molecular structure. For example, the synthesis of organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol from 3,5-di-tert-butyl-4-hydroxybenzaldehyde shows that introducing different functional groups can lead to compounds with varied properties . The presence of a tert-butyl group generally increases the steric hindrance around the aromatic ring, which can affect the compound's boiling point, solubility, and stability. The chlorine atom in 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde would also contribute to its reactivity and physical properties, potentially making it more electrophilic and affecting its solubility in organic solvents.
Applications De Recherche Scientifique
-
Chemical Synthesis
- Application : 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is used in chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the chemical synthesis involving this compound are not specified in the source .
-
Thermal Decomposition Study
- Application : This compound has been used in the study of thermal decomposition characteristics of BHT and its peroxide (BHTOOH) .
- Method of Application : The thermal decomposition properties of BHT and BHTOOH were compared by the mini closed pressure vessel test (MCPVT) and differential scanning calorimetry (DSC). Their kinetics of thermal decomposition were studied using thermogravimetric analysis (TGA). The thermal decomposition products of BHT and BHTOOH were analyzed by gas chromatography-mass spectrometry (GC–MS) .
- Results or Outcomes : The results show that there was no significant change in temperature pressure when BHT was warmed up under a nitrogen atmosphere, indicating that BHT was stable within 400 K. The thermal decomposition reaction of BHTOOH was rapid with an initial reaction temperature of 375.2 K .
-
Synthesis of Organic Ligands
- Application : This compound may be used in the synthesis of organic ligands .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the synthesis involving this compound are not specified in the source .
-
Research and Development
- Application : This compound is used for research and development .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the research and development involving this compound are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
4-tert-butyl-5-chloro-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVUNJCAVCOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)
![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)
![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)
![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)
![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)
